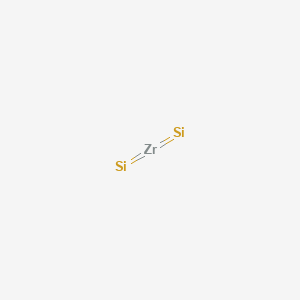

ケイ化ジルコニウム

説明

Zirconium silicide is a compound of zirconium and silicon, known for its formation at the interface between silicon substrates and zirconium films. It is synthesized through various methods, including pulsed laser deposition, which contributes to the formation of Zr₂Si by facilitating the inter-diffusion of Si and Zr atoms. Its synthesis conditions significantly affect its resistivity, highlighting the importance of synthesis methods in determining its physical properties (Liu et al., 2014).

Synthesis Analysis

Zirconium silicide can be synthesized through mechanochemical synthesis, involving ball-milling that triggers a self-propagating high-temperature synthesis (SHS) reaction. This method results in the formation of various zirconium silicide phases, including ZrSi₂, ZrSi, Zr₅Si₃, and Zr₂Si, depending on the composition of Zr/Si powder mixtures (Yen, 1998). Additionally, the rapid and cost-effective combustion synthesis technique using ZrSiO₄-Mg mixtures has been employed, confirming the formation of ZrSi, ZrSi₂, Zr₅Si₃, and Zr₃Si₂ phases (Cho et al., 2010).

Molecular Structure Analysis

Zirconium palladium silicide, ZrPd₃Si₃, has been synthesized, displaying a new structure type. It crystallizes in the orthorhombic space group Cmcm, featuring Si₂ pairs and an extensive network of metal-metal bonds, contributing to its weakly metallic behavior and room-temperature resistivity of 1.7 × 10^-3 Ω cm (Wang & Mar, 1999).

Chemical Reactions and Properties

Zirconium silicides undergo various chemical reactions, including the formation of zirconium hydrides upon hydrogenolysis of zirconium-carbon bonds. This reaction results in the formation of highly reactive hydride intermediates, which further interact with siloxane ligands to form zirconium hydrides and silicon hydrides (Rataboul et al., 2004).

Physical Properties Analysis

The physical properties of zirconium silicides, such as thermal and structural stability, have been extensively studied. Zirconium silicide exhibits superior oxidation resistance at elevated temperatures, maintaining superhydrophilicity and significantly increasing the Leidenfrost temperature, which is crucial for applications in nuclear accident tolerant fuel cladding (Lee et al., 2019).

Chemical Properties Analysis

The chemical properties of zirconium silicide include its reactivity and stability under various conditions. For instance, ultrathin ZrO₂ films prepared by chemical vapor deposition on silicon substrates demonstrate the chemical stability of zirconium silicide up to 800°C. However, a reaction forming zirconium silicide occurs above 900°C in vacuum, indicating its chemical reactivity at high temperatures (Jeon, White, & Kwong, 2001).

科学的研究の応用

ガス冷却高速炉における用途

ケイ化ジルコニウムは、特にジェネラル・アトミクス社製のエネルギー乗算モジュール(EM2)や高速モジュール炉(FMR)のようなガス冷却高速炉(GFR)に適用する際に効果的な重反射材です . 高密度Zr3Si2化合物の製造可能性は、熱間圧縮法およびスパークプラズマ焼結法を用いて調査されました . 熱特性は、GFR運転条件下での使用に必要な特性と一致していました .

半導体産業における用途

ケイ化物は、堆積、拡散、およびコンタクト形成を含む、半導体デバイス製造のさまざまな段階で使用されます . ケイ化物の半導体製造における主な機能の1つは、半導体デバイスの異なる層間の電気伝導率を向上させることです .

加硫における用途

ケイ化ジルコニウムは、セラミック化シリコーンゴム複合材料の加硫、機械的特性、および耐アブレーション特性への影響について研究されています .

4. 微細セラミック原料としての用途 ケイ化ジルコニウムは、半導体薄膜製造用のるつぼの製造のための微細セラミック原料粉末として使用されます

作用機序

Target of Action

Zirconium silicide (ZrSi2) is primarily used as a heavy reflector material in the field of nuclear reactors . It is particularly effective for application to a Gas-cooled Fast Reactor (GFR) such as the General Atomics Energy Multiplier Module (EM2) and Fast Modular Reactor (FMR) .

Mode of Action

It is used in the manufacturing of high-density compounds using hot-pressing and spark-plasma-sintering methods . The microstructure, composition, and thermal properties of the resulting hot-pressed material are measured, resulting in a 96% relative density and a 96% phase pure material .

Biochemical Pathways

It plays a crucial role in the field of nuclear reactors due to its high thermal properties and resistance to neutron irradiation .

Result of Action

The introduction of zirconium silicide results in a material with high thermal properties consistent with those necessary for use under GFR operating conditions . The structural and dimensional stability of the material is also measured before and after neutron irradiation up to 10^17 n/cm^2 in the research reactor, resulting in an average linear dimensional change of <0.12% . The preliminary irradiation tests also confirmed the micromechanical stability of the Zr3Si2 phase, with no evidence of microcracking after irradiation .

Action Environment

The action of zirconium silicide is influenced by environmental factors such as temperature and irradiation conditions. Further irradiation tests under high-temperature and high-irradiation conditions will be required to qualify the material for GFR applications . The results of the irradiation tests verify the fabrication method of Zr3Si2 for nuclear applications .

将来の方向性

Zirconium silicate is a heavy reflector material particularly effective for application to a Gas-cooled Fast Reactor (GFR) such as the General Atomics Energy Multiplier Module (EM 2) and Fast Modular Reactor (FMR) . Further irradiation tests under high-temperature and high-irradiation conditions will be required to qualify the material for GFR applications .

特性

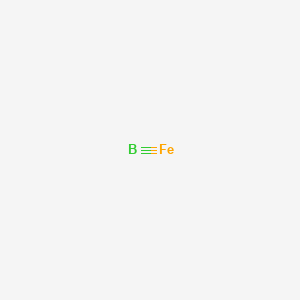

InChI |

InChI=1S/2Si.Zr | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIKIPCNQLUSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]=[Zr]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrSi2, Si2Zr | |

| Record name | zirconium silicide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey odorless powder; [MSDSonline] | |

| Record name | Zirconium silicide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12039-90-6, 12138-26-0 | |

| Record name | Zirconium silicide (ZrSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium silicide (ZrSi2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium silicide (ZrSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)

![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)